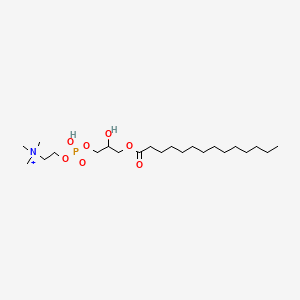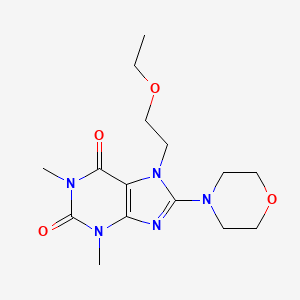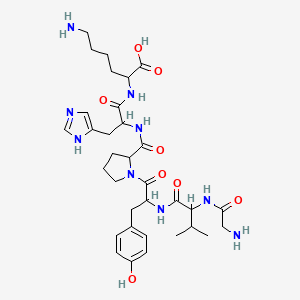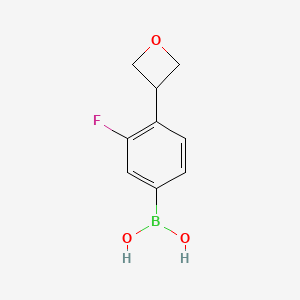
L-gamma-Myristoyl-alpha-lysolecithin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-gamma-Myristoyl-alpha-lysolecithin: is a type of lysophosphatidylcholine, a class of lipid biomolecules derived from phosphatidylcholine. It is known for its role in various biological processes, including its antispasmodic effects . This compound is characterized by the presence of a myristoyl group attached to the glycerophosphocholine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-gamma-Myristoyl-alpha-lysolecithin can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine, which cleaves one of the fatty acid chains, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans, followed by enzymatic hydrolysis using phospholipase A2. The product is then purified through various chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: L-gamma-Myristoyl-alpha-lysolecithin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the myristoyl group and the glycerophosphocholine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the myristoyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the myristoyl chain.
Substitution: Nucleophilic substitution reactions can occur at the glycerophosphocholine backbone, with reagents such as alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Scientific Research Applications
L-gamma-Myristoyl-alpha-lysolecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various chemical environments.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its antispasmodic properties and its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Mechanism of Action
The mechanism of action of L-gamma-Myristoyl-alpha-lysolecithin involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The myristoyl group facilitates the anchoring of the compound to the membrane, allowing it to interact with various proteins and receptors. This interaction can modulate cellular processes such as signal transduction and membrane trafficking .
Comparison with Similar Compounds
Palmitoyl-lysophosphatidylcholine: Known for its strong antispasmodic effects.
Stearoyl-lysophosphatidylcholine: Exhibits similar biological activities but with different potency.
Lauroyl-lysophosphatidylcholine: Another lysophosphatidylcholine with distinct properties.
Uniqueness: L-gamma-Myristoyl-alpha-lysolecithin is unique due to its specific fatty acid chain length (myristoyl group) and its particular effects on membrane dynamics and signaling pathways. Its antispasmodic properties are also notable, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C22H47NO7P+ |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1 |
InChI Key |
VXUOFDJKYGDUJI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)

![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)

![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)

![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
